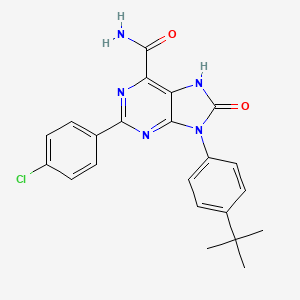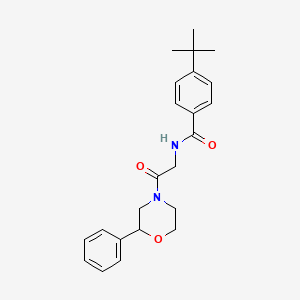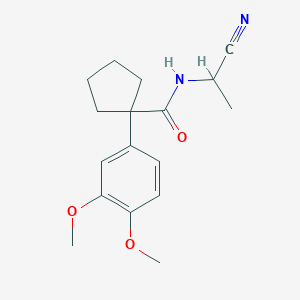![molecular formula C16H11NO4 B3016529 (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid CAS No. 496775-96-3](/img/structure/B3016529.png)
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[de]isoquinoline, which is a type of polycyclic aromatic hydrocarbon. The “dioxo” in the name suggests the presence of two carbonyl (C=O) groups, and the “but-2-enoic acid” indicates a four-carbon chain with a double bond and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of the carbonyl groups could introduce some polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carbonyl group or the double bond in the side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The aromatic rings would likely make it relatively stable, while the carbonyl and carboxylic acid groups could allow it to participate in hydrogen bonding .Scientific Research Applications
Photophysical Properties and Electronic Behavior
- Nanoaggregate Formation and Emission Enhancement : A study by Srivastava, Singh, and Mishra (2016) detailed the synthesis of compounds related to (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid. These compounds formed nanoaggregates in aqueous-DMF solutions and exhibited aggregation-enhanced emission. This was significant for understanding photophysical properties in solution and solid-state, influenced by π-π stacking and molecular interactions (Srivastava et al., 2016).
Organotin Carboxylates Synthesis
- Synthesis and Characterization : Xiao et al. (2013) synthesized a series of organotin carboxylates, including derivatives of this compound. These were characterized using techniques like NMR spectroscopy and X-ray crystallography, providing insights into molecular architectures and coordination modes in organotin carboxylates (Xiao et al., 2013).
Gel-Formation in Imide Derivatives
- Impact of Solvation on Gel Formation : The research by Singh and Baruah (2008) observed how solvation can control reaction paths in imide derivatives, including those related to this compound. This work has implications for understanding gel-formation in mixed solvents (Singh & Baruah, 2008).
Molecular Probes and Fluorescence Features
- Fluorescence in Molecular Probes : Bekere et al. (2013) identified derivatives of this compound as sensitive molecular probes for ZnO nanoparticles. This study focused on their unique fluorescence features, enhancing the understanding of fluorescence patterns and absorption properties in various solvents (Bekere et al., 2013).
Structural Characterization and Thermal Stability
- Triphenyltin (IV) Carboxylates : Liu et al. (2011) investigated the synthesis and structural characterization of triphenyltin (IV) carboxylates based on derivatives of this compound. This research contributed to understanding their thermal stabilities and molecular structures (Liu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-8H,9H2,(H,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEVAPSVYAMJBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)



![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)